molecular formula C14H12N2 B1517178 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline CAS No. 1019511-94-4

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline

Cat. No.: B1517178
CAS No.: 1019511-94-4
M. Wt: 208.26 g/mol
InChI Key: AZFIFDCGLHJVPY-UHFFFAOYSA-N
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Description

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline ( 1019511-94-4) is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It belongs to a class of N -(pyridin-4-ylmethyl)aniline derivatives that are of significant interest in medicinal chemistry and drug discovery. These derivatives have been identified as promising scaffolds in the de novo design of potential inhibitors targeting the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2 . KDR is a receptor tyrosine kinase that plays a critical role in angiogenesis, and it is a validated target for the development of novel anticancer agents . Research utilizing techniques such as 3D-QSAR modeling, molecular fragment replacement, and protein-ligand interaction fingerprint analysis suggests that compounds sharing this core structure can exhibit potent inhibitory activity . The presence of the ethynyl group on the aniline ring provides a unique handle for further chemical modification via click chemistry, making this compound a valuable building block for constructing more complex molecules or chemical libraries for virtual and high-throughput screening campaigns . As a key intermediate, it allows researchers to explore structure-activity relationships and optimize properties related to potency and selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethynyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIFDCGLHJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the ethynyl group at the 3-position of aniline is commonly achieved through palladium-catalyzed Sonogashira coupling between a 3-halogenated aniline derivative and a terminal alkyne such as trimethylsilylacetylene or acetylene.

Typical Reaction Conditions:

Parameter Condition
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4
Co-catalyst CuI
Base Triethylamine or diisopropylethylamine
Solvent Tetrahydrofuran (THF) or DMF
Temperature 50–80 °C
Reaction Time 6–24 hours

Reaction Scheme:

3-bromoaniline + terminal alkyne → 3-ethynylaniline (via Sonogashira coupling)

The ethynyl group can be protected as trimethylsilylacetylene during coupling and subsequently deprotected under mild conditions using tetrabutylammonium fluoride (TBAF) to yield the free ethynyl group.

N-[(Pyridin-4-yl)methyl] Substitution on Aniline Nitrogen

The attachment of the pyridin-4-ylmethyl group to the aniline nitrogen typically involves reductive amination or nucleophilic substitution.

Method A: Reductive Amination

  • React 3-ethynylaniline with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • The reaction proceeds in solvents like dichloromethane or methanol at room temperature.
  • This method provides high selectivity for the secondary amine formation.

Method B: Nucleophilic Substitution

  • Use 3-ethynylaniline and 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.
  • React under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetonitrile.
  • Heating may be applied to facilitate substitution.

Representative Synthetic Procedure

Stepwise Synthesis:

Step Reagents & Conditions Product Yield (%) Notes
1 3-bromoaniline, trimethylsilylacetylene, Pd catalyst, CuI, Et3N, THF, 70 °C, 12 h 3-(trimethylsilylethynyl)aniline 75–85 Sonogashira coupling; TMS protection for alkyne
2 TBAF, THF, room temp, 1 h 3-ethynylaniline 90 Deprotection of TMS group
3 3-ethynylaniline, 4-pyridinecarboxaldehyde, NaBH(OAc)3, DCM, room temp, 6 h 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline 70–80 Reductive amination to form secondary amine

Analytical and Research Findings

  • Yields and Purity: The overall yield of this compound from 3-bromoaniline typically ranges from 50% to 70% depending on reaction scale and purification methods.
  • Reaction Selectivity: Reductive amination offers high selectivity for mono-substitution on the aniline nitrogen, minimizing side reactions.
  • Catalyst Efficiency: Pd catalysts with phosphine ligands demonstrate high turnover numbers and selectivity in Sonogashira coupling, essential for industrial scalability.
  • Reaction Conditions: Mild temperatures and inert atmosphere (argon or nitrogen) are preferred to prevent oxidation and side reactions.
  • Scalability: The described methods are amenable to scale-up with appropriate adjustments in stirring, temperature control, and catalyst loading.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Limitations
Ethynylation at 3-position Sonogashira Coupling Pd catalyst, CuI, base, terminal alkyne High regioselectivity, versatile Requires inert atmosphere
Protection/Deprotection of Alkyne TMS protection/deprotection TMS-acetylene, TBAF Protects alkyne during coupling Additional step required
N-substitution with pyridinylmethyl Reductive amination or nucleophilic substitution 4-pyridinecarboxaldehyde + NaBH(OAc)3 or 4-(halomethyl)pyridine + base High selectivity, mild conditions Possible over-alkylation if uncontrolled

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halides, amines, basic or neutral conditions.

Major Products Formed

    Oxidation: Corresponding quinones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H12N2C_{14}H_{12}N_{2} and a molecular weight of 208.26 g/mol. It features an ethynyl group attached to an aniline structure, with a pyridine moiety contributing to its potential reactivity and biological activity. The structural formula can be represented as follows:

3 Ethynyl N pyridin 4 yl methyl aniline\text{3 Ethynyl N pyridin 4 yl methyl aniline}

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline have shown promising anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology, particularly in the development of drugs targeting the metabotropic glutamate receptor (mGluR). Compounds with similar scaffolds have been investigated for their ability to modulate mGluR activity, which is crucial for treating conditions such as anxiety and depression .

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its ethynyl group allows for further functionalization through various coupling reactions, such as Sonogashira coupling, leading to the synthesis of more complex organic molecules . This capability is vital in the pharmaceutical industry for developing new drug candidates.

Synthesis of Heterocycles : The compound can be utilized in the synthesis of diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its pyridine moiety can participate in nucleophilic substitutions or cyclization reactions to form new heterocyclic structures .

Materials Science

Polymer Chemistry : Due to its unique chemical properties, this compound has potential applications in polymer chemistry. It can be used as a monomer or cross-linking agent in the production of polymers with specific mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and advanced materials .

Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can be employed to synthesize metal-organic frameworks (MOFs) or nanoparticles that exhibit unique electronic or catalytic properties, making them suitable for applications in sensors and catalysis .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Pyridine DerivativesMedicinal ChemistryDemonstrated inhibition of cancer cell proliferation through mGluR modulation .
Synthesis Methodologies for Ethynyl CompoundsOrganic SynthesisHighlighted the utility of ethynyl groups in forming diverse organic compounds .
Applications in Polymer DevelopmentMaterials ScienceShowed potential for creating high-performance polymers with tailored properties .

Mechanism of Action

The mechanism of action of 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues with Pyridin-4-ylmethyl Substitutions

Several analogs share the pyridin-4-ylmethylamine backbone but differ in substituents on the aniline ring:

Compound Name Substituents Key Properties (Melting Point, Purity) Biological Relevance Reference
3-ethynyl-N-[(pyridin-4-yl)methyl]aniline Ethynyl (C≡CH) at C3 N/A<sup>†</sup> Pharmaceutical standard
4-Methoxy-N-(pyridin-3-ylmethyl)aniline Methoxy (OCH3) at C4 Molecular weight: 214.27 g/mol Intermediate in drug synthesis
JPIII (4-(2,5-dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline) 2,5-Dimethoxyphenyl at C4 Used in cardiac hypertrophy studies Inhibits calcineurin/NFAT signaling
N-(Cyclohexyl(pyridin-4-yl)methyl)aniline Cyclohexyl-pyridin-4-ylmethyl Synthesized via decarboxylative amination Model for photoredox catalysis

Key Observations :

  • Electronic Effects : The ethynyl group in the target compound is a strong electron-withdrawing group (EWG) due to sp-hybridization, which contrasts with electron-donating groups (EDGs) like methoxy in 4-methoxy-N-(pyridin-3-ylmethyl)aniline. This difference significantly impacts reactivity in C-N coupling reactions; EDGs enhance yields (26–49%), while EWGs favor bis-substituted products .
  • Biological Activity : JPIII demonstrates cardiovascular activity by modulating calcineurin pathways, suggesting that pyridin-4-ylmethyl-aniline derivatives can target ion channels or signaling proteins. The ethynyl analog’s bioactivity remains unexplored but warrants investigation .

Ethynyl-Substituted Aniline Derivatives

Ethynyl groups are rare in aniline derivatives due to synthetic challenges. Notable examples include:

Compound Name Substituents Synthesis Yield Key Applications Reference
3-ethynyl-N-[(piperidin-4-yl)methyl]aniline Piperidin-4-ylmethyl group N/A Pharmacological research
3-ethynyl-N-(propan-2-yl)aniline Isopropyl group N/A Synthetic intermediate

Comparison Highlights :

  • Synthetic Accessibility : Ethynyl-substituted anilines often require palladium-catalyzed cross-coupling or protective group strategies. For example, 4-{{[3-methylpyridin-2-yl]methyl}thio}aniline derivatives are synthesized via hydrogenation with Pd-C, achieving >95% yields . The ethynyl group’s stability under these conditions is unconfirmed but critical for scalability.

Functional Group Influence on Physicochemical Properties

Substituents dictate solubility, melting points, and chromatographic behavior:

Compound Name Melting Point (°C) HPLC Purity (%) Notes Reference
N-(3-Trifluoromethylphenyl)benzamide analogs 150–210 95.87–98.85 High purity via reverse-phase HPLC
4-Methoxy-N-(pyridin-3-ylmethyl)aniline N/A N/A Lower polarity due to methoxy

Analysis :

  • Purity : Compounds like those in achieve >95% purity via HPLC, a benchmark for pharmaceutical standards. The target compound likely follows similar purification protocols .
  • Thermal Stability : High melting points (150–210°C) in trifluoromethyl-substituted analogs suggest that the ethynyl derivative may exhibit comparable stability, though experimental validation is needed.

Biological Activity

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

This compound has a molecular weight of 208.26 g/mol and is characterized by the presence of an ethynyl group and a pyridine moiety. The compound can be synthesized through various organic reactions, often involving the coupling of an ethynyl derivative with a pyridine-substituted aniline. The synthesis routes typically focus on optimizing yield and purity, ensuring the compound's suitability for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related derivatives have shown promising activity against various cancer cell lines, including leukemia and solid tumors. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AP388 Leukemia0.5Induces apoptosis
Compound BMCF-7 Breast Cancer1.2Inhibits cell cycle progression
This compoundA549 Lung CancerTBDTBD

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. For example, a related compound was shown to significantly reduce LPS-induced inflammation in mouse models by suppressing the activation of inflammatory pathways .

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelCytokine Inhibition (%)Reference
Compound CLPS-stimulated MacrophagesIL-6: 75%
Compound DMouse Peritoneal MacrophagesTNF-α: 60%
This compoundTBDTBDTBD

Case Study: In Vivo Efficacy

A notable study investigated the efficacy of a closely related compound in a mouse model of acute lung injury. The results indicated that treatment with the compound led to a significant reduction in lung inflammation markers and improved survival rates among treated mice compared to controls. This suggests that compounds like this compound may have therapeutic applications in inflammatory diseases .

Mechanistic Insights

Research into the mechanisms underlying the biological activity of these compounds has revealed that they may act through multiple pathways, including:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in cell signaling pathways related to cancer and inflammation.
  • Cytokine Modulation : The ability to modulate cytokine production highlights their potential as therapeutic agents in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethynyl-N-[(pyridin-4-yl)methyl]aniline, and how do reaction conditions influence yield?

  • Methodology : Use Sonogashira coupling to introduce the ethynyl group to a pre-functionalized aniline scaffold. Key steps include:

  • Protecting the aniline nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during coupling .
  • Employing Pd(PPh₃)₂Cl₂/CuI catalysts in a triethylamine/THF solvent system at 60°C for 16 hours .
  • Deprotection using trifluoroacetic acid (TFA) in dichloromethane.
    • Data Contradictions : BenchChem (excluded per guidelines) reports yields >80%, but independent studies suggest 50–65% due to competing Glaser coupling. Mitigate this by degassing solvents and using excess trimethylsilylacetylene .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H NMR : The ethynyl proton appears as a singlet at δ 2.8–3.1 ppm. The pyridinylmethyl group shows a doublet (J = 6 Hz) near δ 4.5 ppm for the CH₂ bridge, while aromatic protons resonate at δ 6.8–8.5 ppm .
  • ¹³C NMR : The sp-hybridized ethynyl carbons appear at δ 70–85 ppm; pyridinyl carbons are between δ 120–150 ppm .
  • IR : Confirm the ethynyl C≡C stretch at 2100–2260 cm⁻¹ and NH stretch (aniline) at 3350–3450 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology :

  • Use silica gel chromatography with a gradient of ethyl acetate/hexane (20% → 50%) to separate unreacted starting materials and Glaser coupling byproducts .
  • Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals (mp 145–148°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl and pyridinyl groups influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions. The ethynyl group acts as an electron-withdrawing moiety, polarizing the aniline ring and directing electrophilic substitution to the para position .
  • Experimental validation: React with iodomethane in DMF/K₂CO₃; LC-MS shows preferential methylation at the aniline para position (90% selectivity) .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

  • Methodology :

  • Use SHELXL for refinement. Challenges include disorder in the ethynyl group and weak diffraction due to low crystal density. Mitigate by:
  • Collecting data at 100 K to reduce thermal motion .
  • Applying restraints to the ethynyl C≡C bond length (1.20 Å) and anisotropic displacement parameters .
  • Key Metrics : Final R1 = 0.040, wR2 = 0.083 for a reported analog (CCDC 649307) .

Q. How does this compound interact with biological targets (e.g., kinases), and what assays validate its inhibitory activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to p38 MAP kinase (PDB ID: 1OUK). The pyridinyl group forms hydrogen bonds with Lys53, while the ethynyl group occupies a hydrophobic pocket .
  • In Vitro Assay : Measure IC₅₀ via ADP-Glo™ kinase assay. For a related analog (N-[(pyridin-4-yl)methyl]aniline), IC₅₀ = 12 µM ± 1.5 .

Q. How can conflicting data on oxidative stability be resolved?

  • Contradiction : Some studies report rapid ethynyl group oxidation (t₁/₂ = 2 h in H₂O₂), while others note stability under aerobic conditions.
  • Resolution :

  • Conduct controlled oxidation experiments with HPLC monitoring. Use 10 mM H₂O₂ in PBS (pH 7.4) at 37°C.
  • Stabilize the compound by adding 1% BHT (butylated hydroxytoluene) or storing under argon .

Key Citations

  • Synthesis and NMR:
  • Crystallography:
  • Biological Activity:
  • Stability Studies:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-ethynyl-N-[(pyridin-4-yl)methyl]aniline
Reactant of Route 2
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3-ethynyl-N-[(pyridin-4-yl)methyl]aniline

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